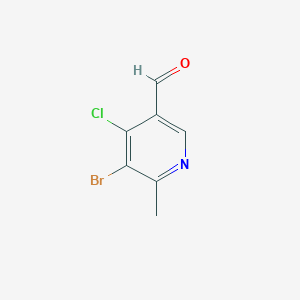

5-Bromo-4-chloro-6-methylpyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-chloro-6-methylpyridine-3-carbaldehyde is an organic compound. It is a yellow crystalline solid that typically forms in rod-shaped crystals. It is an important intermediate in organic synthesis, with many applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. For instance, it can be synthesized from 2-fluoro-4-methylpyridine . The overall yield could be increased from 3.6% to 29.4% by avoiding the use of palladium as a catalyst . This strategy is more diverse and versatile .Molecular Structure Analysis

The molecular structure of this compound can be determined using Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations can be made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Chemical Reactions Analysis

This compound can act as the raw material to prepare 2:2’-dipyridyl and its derivatives . Moreover, it may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has also been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis

This compound is a yellow crystalline solid that typically forms in rod-shaped crystals. Its density is 1.495 g/mL at 25 °C . It is slightly soluble in water .Applications De Recherche Scientifique

Organic Synthesis

The compound's application extends to organic synthesis, where it is used for the preparation of imines and other nitrogen-containing heterocycles. These compounds have a wide range of applications, including as potential herbicides and in medicinal chemistry, showcasing the versatility and importance of 5-Bromo-4-chloro-6-methylpyridine-3-carbaldehyde as a synthetic building block (Gangadasu et al., 2002).

Polymerization Initiators

Further, its derivatives have been investigated as initiators in atom transfer radical polymerization (ATRP), a method employed to produce well-defined polymers. This research underscores the compound's potential in the development of new materials with tailored properties, which could have significant impacts in various technological applications (Haddleton et al., 1997).

Ligand for Metal Complexes

The compound also serves as a ligand for transition metal catalysts, facilitating the formation of luminescent complexes and supporting its use in supramolecular chemistry. Such studies are crucial for the development of new materials with potential applications in sensors, imaging, and lighting technologies (Brito et al., 2023).

Supramolecular Chemistry

In supramolecular chemistry, 5-Bromo-4-chloro-6-methylpyridine-3-carbaldehyde is utilized for the construction of complex molecular architectures. This area explores the assembly of molecules into structured systems, which could lead to the development of new materials with specialized functions, such as molecular recognition, catalysis, and transport processes (Rasmussen et al., 1993).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with organoboron reagents and palladium catalysts in these reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where an organoboron reagent transfers an organic group to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound might play a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , the compound might contribute to the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules.

Propriétés

IUPAC Name |

5-bromo-4-chloro-6-methylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4-6(8)7(9)5(3-11)2-10-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVCMVUTIHKEMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1Br)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2248407-32-9 |

Source

|

| Record name | 5-bromo-4-chloro-6-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2595073.png)

![(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2595075.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)

![Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2595084.png)

![Methyl 4-[[2-[(Z)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2595085.png)

![3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2595086.png)

![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide](/img/structure/B2595089.png)

![N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid](/img/structure/B2595091.png)